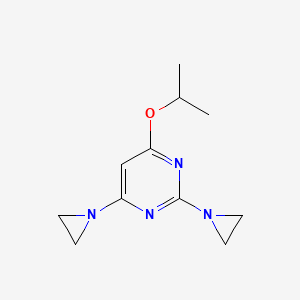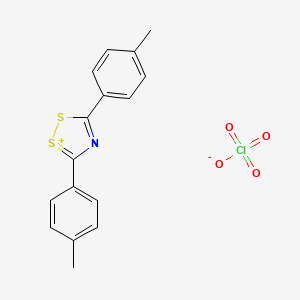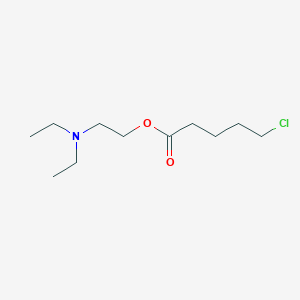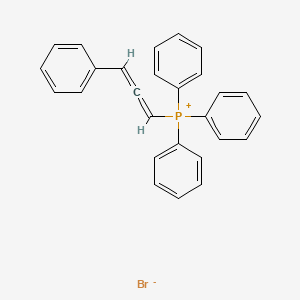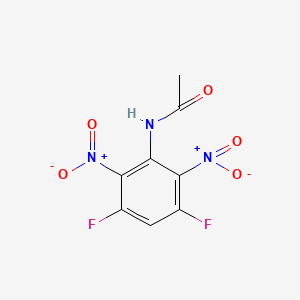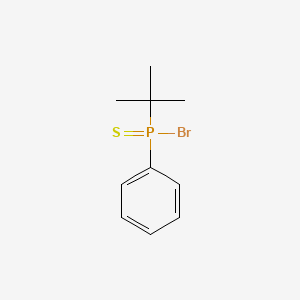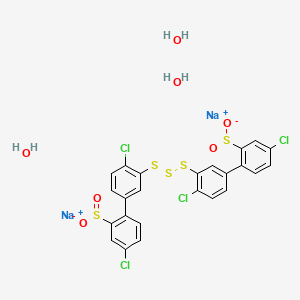
Benzenesulfinic acid, 2,2'-trithiobis(4-chloro-m-phenylene)bis(5-chloro-, disodium salt, trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfinic acid, 2,2’-trithiobis(4-chloro-m-phenylene)bis(5-chloro-, disodium salt, trihydrate is a complex organosulfur compound. It is characterized by the presence of sulfinic acid groups and chlorine atoms attached to a phenylene backbone. This compound is typically found in its disodium salt form and is hydrated with three water molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfinic acid, 2,2’-trithiobis(4-chloro-m-phenylene)bis(5-chloro-, disodium salt, trihydrate involves multiple steps. The initial step typically includes the sulfonation of benzene derivatives using concentrated sulfuric acid or oleum. This is followed by the introduction of chlorine atoms through chlorination reactions. The final step involves the formation of the disodium salt and hydration to achieve the trihydrate form.
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation and chlorination processes. These processes are carried out in reactors designed to handle highly corrosive chemicals. The final product is purified through crystallization and filtration techniques to obtain the desired trihydrate form.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfinic acid, 2,2’-trithiobis(4-chloro-m-phenylene)bis(5-chloro-, disodium salt, trihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfinic acid groups to thiols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenesulfinic acid, 2,2’-trithiobis(4-chloro-m-phenylene)bis(5-chloro-, disodium salt, trihydrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the manufacture of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of benzenesulfinic acid, 2,2’-trithiobis(4-chloro-m-phenylene)bis(5-chloro-, disodium salt, trihydrate involves its interaction with molecular targets through its sulfinic acid and chlorine groups. These interactions can lead to the formation of covalent bonds with target molecules, thereby altering their function. The pathways involved include oxidative stress pathways and enzyme inhibition mechanisms.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the chlorine atoms and trithiobis groups.
Sulfanilic acid: Contains a sulfonic acid group but differs in the overall structure.
p-Toluenesulfonic acid: Similar sulfonic acid group but attached to a toluene ring instead of a phenylene backbone.
Uniqueness
Benzenesulfinic acid, 2,2’-trithiobis(4-chloro-m-phenylene)bis(5-chloro-, disodium salt, trihydrate is unique due to the presence of multiple chlorine atoms and trithiobis groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
64058-59-9 |
|---|---|
Molecular Formula |
C24H18Cl4Na2O7S5 |
Molecular Weight |
766.5 g/mol |
IUPAC Name |
disodium;5-chloro-2-[4-chloro-3-[[2-chloro-5-(4-chloro-2-sulfinatophenyl)phenyl]trisulfanyl]phenyl]benzenesulfinate;trihydrate |
InChI |
InChI=1S/C24H14Cl4O4S5.2Na.3H2O/c25-15-3-5-17(23(11-15)36(29)30)13-1-7-19(27)21(9-13)33-35-34-22-10-14(2-8-20(22)28)18-6-4-16(26)12-24(18)37(31)32;;;;;/h1-12H,(H,29,30)(H,31,32);;;3*1H2/q;2*+1;;;/p-2 |
InChI Key |
KCKFGJBLLWMFIL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)S(=O)[O-])SSSC3=C(C=CC(=C3)C4=C(C=C(C=C4)Cl)S(=O)[O-])Cl)Cl.O.O.O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


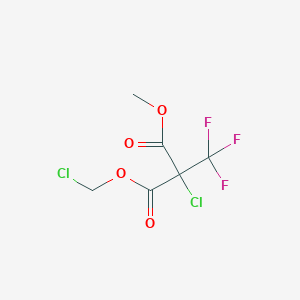
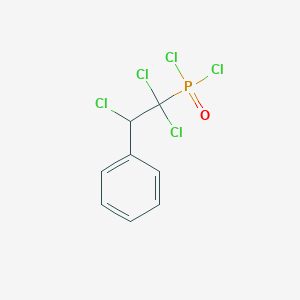
![Ethanol, 2-[(2,5-diethoxyphenyl)thio]-](/img/structure/B14505486.png)
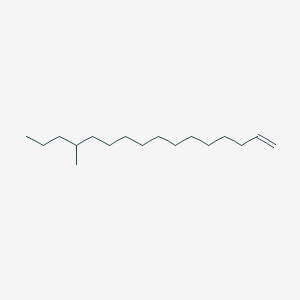
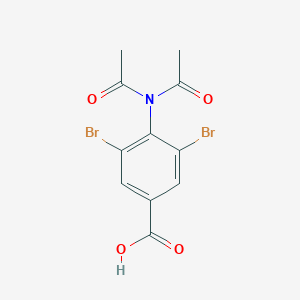
![2-[(1-Chlorobutan-2-yl)oxy]-1-(4-methylbenzene-1-sulfonyl)-1-oxo-1lambda~5~-diazene](/img/structure/B14505518.png)
![2,2'-([3,3'-Bithiophene]-2,2'-diyl)dipyridine](/img/structure/B14505521.png)
![Chloro[bis(trichloromethyl)]alumane](/img/structure/B14505524.png)
